Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
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Description
Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, also known as Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, is a useful research compound. Its molecular formula is C14H22N2O6 and its molecular weight is 314.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Dimethyl 2-(methoxymethylene) pentanedioates are used in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines exhibiting interesting biological activities. The synthesis involves an unusual Michael addition followed by treatment with guanidine carbonate (Berzosa et al., 2011).
Structure Elucidation and Synthesis of Dioxolanes
The compound is involved in the synthesis and structure elucidation of dioxolanes emitted by species of the Triatominae subfamily. This process includes the synthesis of optically active isomers through a novel key step for the synthesis of secondary alcohols (Bohman et al., 2011).
Chemical Analysis of Pyrrole Alkaloids
Dimethyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]pentanedioate is identified as a new pyrrole alkaloid isolated from the AcOEt extract of the fruits of Lycium chinense. The structural elucidation involved various spectroscopic methods including 1D- and 2D-NMR (Youn et al., 2013).
Antimicrobial Applications
Dimethyl 4-(methoxymethylene)-2-pentenedioate is a starting material for synthesizing novel 2-pyridones containing a sulfonamide moiety, expected to possess bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).
Catalysis in Dimerization Reactions
The compound plays a role in the dimerization of methyl acrylate to the head-to-tail 2-methylene-pentanedioic acid dimethyl ester product, with phosphines like P(RNCH2CH2)3N being the best nonmetallic catalysts reported for this reaction (Su et al., 2003).
properties
IUPAC Name |
dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)22-13(19)16-10(12(18)21-5)8-9(6-7-15)11(17)20-4/h9-10H,6,8H2,1-5H3,(H,16,19)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOOWHELURIDU-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(CC#N)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H](CC#N)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Dimethyl 2-((tert-butoxycarbonyl)amino)-4-(cyanomethyl)pentanedioate |
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